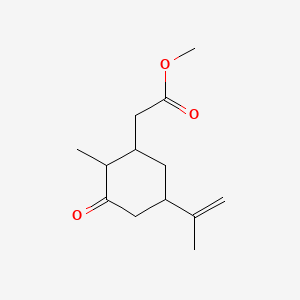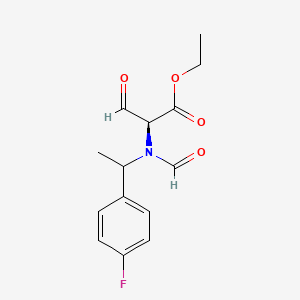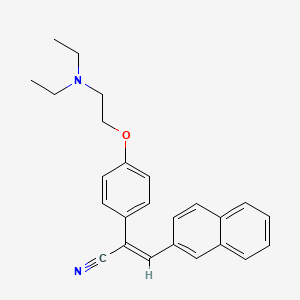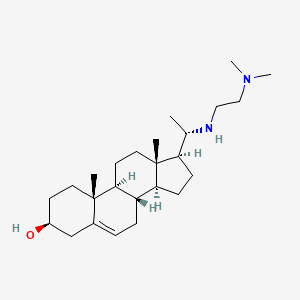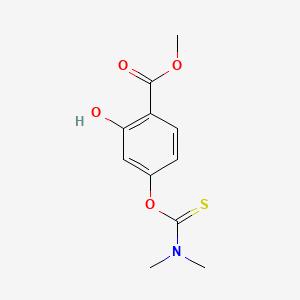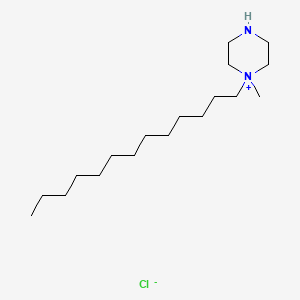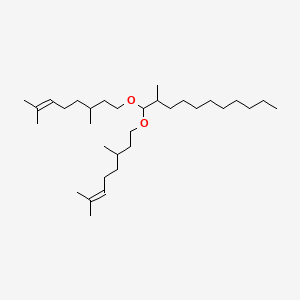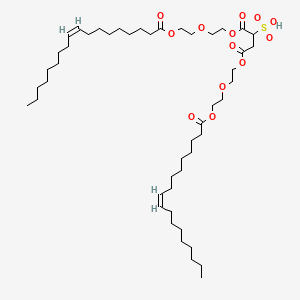
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate is a complex organic compound with a unique structure It is characterized by the presence of multiple ether and ester linkages, as well as a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate typically involves multiple steps:
Esterification: The initial step involves the esterification of octadec-9-enoic acid with ethylene glycol to form the intermediate ester.
Etherification: The intermediate ester undergoes etherification with ethylene oxide to introduce the ether linkages.
Sulfonation: The final step involves the sulfonation of the etherified product to introduce the sulfonate group.
These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane dynamics.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets. It may have applications in drug delivery systems due to its solubility properties.
Industry: In industrial applications, the compound is used as a surfactant or emulsifier. Its ability to stabilize emulsions makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals.
作用機序
The mechanism of action of (Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting membrane-bound proteins. Additionally, the sulfonate group may interact with specific receptors or enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Bis(12-hydroxy-octadecanoyloxy)ethane: This compound shares a similar structure but lacks the sulfonate group, making it less amphiphilic.
1,4-Bis(2-(2-(octadecyloxy)ethoxy)ethyl) 2-sulphosuccinate: This compound has a similar backbone but different alkyl chain lengths, affecting its physical and chemical properties.
Uniqueness
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate is unique due to its specific combination of ether, ester, and sulfonate groups. This combination imparts distinct amphiphilic properties, making it valuable in various applications where both hydrophilic and hydrophobic interactions are important.
特性
CAS番号 |
94070-91-4 |
|---|---|
分子式 |
C48H86O13S |
分子量 |
903.3 g/mol |
IUPAC名 |
1,4-bis[2-[2-[(Z)-octadec-9-enoyl]oxyethoxy]ethoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C48H86O13S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(49)58-39-35-56-37-41-60-47(51)43-44(62(53,54)55)48(52)61-42-38-57-36-40-59-46(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43H2,1-2H3,(H,53,54,55)/b19-17-,20-18- |
InChIキー |
STPSCPHONDDULV-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CC(C(=O)OCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOC(=O)CC(C(=O)OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


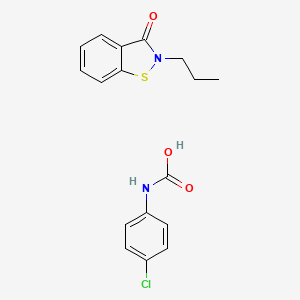
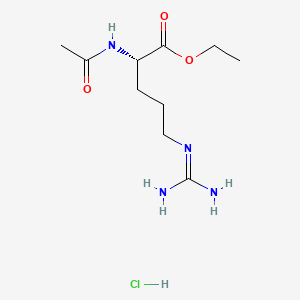
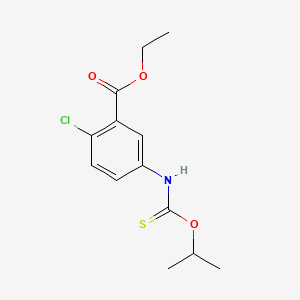
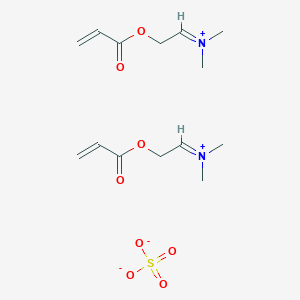
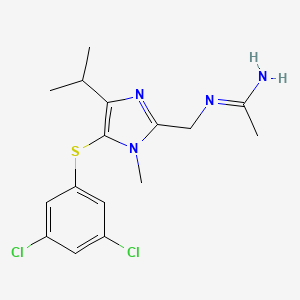
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
